molecular formula C14H16FNO3 B13884578 Ethyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate

Ethyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate

Cat. No.: B13884578
M. Wt: 265.28 g/mol
InChI Key: CFXLSLRBWRNSJM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further substituted with an ethyl ester and a ketone group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of Ethyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, ethyl acetoacetate, and piperidine.

    Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with piperidine under acidic conditions to form the piperidine ring.

    Esterification: The final step involves the esterification of the resulting compound with ethanol to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Ethyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to introduce different substituents on the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(4-chlorophenyl)-2-oxopiperidine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 1-(4-bromophenyl)-2-oxopiperidine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 1-(4-methylphenyl)-2-oxopiperidine-3-carboxylate: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

ethyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate

InChI

InChI=1S/C14H16FNO3/c1-2-19-14(18)12-4-3-9-16(13(12)17)11-7-5-10(15)6-8-11/h5-8,12H,2-4,9H2,1H3

InChI Key

CFXLSLRBWRNSJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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